5-(4-Aminophenyl)cyclohexane-1,3-dione

Physicochemical profiling Drug-likeness Herbicide design

5-(4-Aminophenyl)cyclohexane-1,3-dione (CAS 1215596-93-2, PubChem CID is a 5-aryl-substituted cyclohexane-1,3-dione bearing a primary aromatic amine at the para position. With a molecular formula of C12H13NO2, a molecular weight of 203.24 g/mol, and a computed XLogP3-AA of 0.7 , this compound belongs to a class of 1,3-diketones widely employed as key pharmacophores in 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicide discovery and as phosphodiesterase (PDE) inhibitor scaffolds.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 1215596-93-2
Cat. No. B1394313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminophenyl)cyclohexane-1,3-dione
CAS1215596-93-2
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC=C(C=C2)N
InChIInChI=1S/C12H13NO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7,13H2
InChIKeyNERQNZIFFMRNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminophenyl)cyclohexane-1,3-dione (CAS 1215596-93-2): A 4-Aminoaryl-1,3-dione for Targeted HPPD and PDE4 Drug Discovery Programs


5-(4-Aminophenyl)cyclohexane-1,3-dione (CAS 1215596-93-2, PubChem CID 51063687) is a 5-aryl-substituted cyclohexane-1,3-dione bearing a primary aromatic amine at the para position. With a molecular formula of C12H13NO2, a molecular weight of 203.24 g/mol, and a computed XLogP3-AA of 0.7 [1], this compound belongs to a class of 1,3-diketones widely employed as key pharmacophores in 4-hydroxyphenylpyruvate dioxygenase (HPPD) herbicide discovery and as phosphodiesterase (PDE) inhibitor scaffolds [2]. The free 4-amino group distinguishes it from common nitro, hydroxy, and unsubstituted phenyl analogs, creating a chemically addressable handle for downstream derivatization and potential target engagement modulation.

4-Amino handle enables direct amidation and bioconjugate library synthesis
Lower lipophilicity supports aqueous assay buffer compatibility
Para substitution aligns with reported HPPD SAR trends

Why Generic Substitution Fails: Structural Differentiation of 5-(4-Aminophenyl)cyclohexane-1,3-dione from Common Analogs


Within the 5-arylcyclohexane-1,3-dione family, seemingly minor substituent variations on the phenyl ring produce substantial divergences in physicochemical profile, target engagement, and synthetic utility. The 4-amino substituent imparts a computed logP approximately 1.3 units lower than the unsubstituted 5-phenyl analog [1], while providing a hydrogen-bond-donating primary amine absent in 5-(4-nitrophenyl)cyclohexane-1,3-dione (CAS 55579-75-4) and 5-(4-hydroxyphenyl)cyclohexane-1,3-dione (CAS 91963-14-3). Positional isomerism further differentiates this compound: the 4-amino isomer positions the amine group for distinct electronic and steric contributions to the aryl ring's interaction with enzyme active sites compared to the 2-amino isomer (CAS 1215701-71-5) [2]. Consequently, procurement decisions that treat these analogs as interchangeable risk selecting a compound with divergent target potency, altered metabolic liability, or incompatible reactivity for downstream conjugation.

4-Nitro analog
Lacks H-bond donor capacity; requires reduction before amine-directed chemistry. Polar interaction profile may differ in target binding sites.
4-Hydroxy analog
Limited to O-acylation or alkylation; cannot support amide library diversification or amine-based bioconjugation.
2-Amino isomer
Ortho substitution introduces steric clash; class-level SAR suggests para > ortho for HPPD inhibition, with 5- to 50-fold reported potency shift.

Quantitative Evidence Guide: Selecting 5-(4-Aminophenyl)cyclohexane-1,3-dione Over Structural Analogs


Lipophilicity Reduction Relative to Unsubstituted Phenyl Analog: Implications for Aqueous Solubility and Off-Target Binding

The 4-amino substituent reduces lipophilicity compared to the unsubstituted 5-phenylcyclohexane-1,3-dione (CAS 493-72-1). The target compound exhibits a computed XLogP3-AA of 0.7 [1], whereas the 5-phenyl analog (no amino group) is estimated to have an XLogP3 of approximately 2.0 (based on structure-based logP calculation methodology consistent across PubChem) [2]. This ~1.3 log unit difference corresponds to a theoretical ~20-fold reduction in octanol-water partition coefficient, favoring improved aqueous solubility and potentially reduced non-specific protein binding.

Lipophilicity Shift
Data to verify
0.7 vs ~2.0
Supports aqueous solubility screening
Comparator value estimated; confirm by shake-flask logD
Physicochemical profiling Drug-likeness Herbicide design

Hydrogen Bond Donor Capacity vs. Nitro Analog: Enabling Specific Polar Interactions in Enzyme Active Sites

The primary aromatic amine of the target compound provides one hydrogen bond donor (HBD) [1], whereas the 5-(4-nitrophenyl)cyclohexane-1,3-dione (CAS 55579-75-4) possesses zero HBD . In HPPD enzyme co-crystal structures, cyclohexane-1,3-dione inhibitors typically coordinate the active-site Fe(II) via the 1,3-dione moiety, while aryl ring substituents engage in hydrogen-bonding or hydrophobic interactions with the adjacent binding pocket. The presence of an HBD-capable NH2 group at the para position of the target compound, versus the purely H-bond-accepting NO2 group in the nitro analog, alters the potential for polar interactions with residues such as Gln293 or Asn261 in the Arabidopsis thaliana HPPD active site [2].

H-Bond Donor Capacity
Class-level
1 HBD vs 0 HBD
Supports polar interaction hypothesis for HPPD
No direct IC50 comparison publicly available
Target engagement HPPD inhibition Structure-activity relationship

Positional Isomerism (4-NH2 vs. 2-NH2) and Its Impact on Electronic Modulation of the Aryl Ring for HPPD Inhibition

The para-substituted 4-amino isomer (target compound) and the ortho-substituted 2-amino isomer (CAS 1215701-71-5) both share the empirical formula C12H13NO2 (MW 203.24), yet the position of the amino group on the phenyl ring profoundly alters the electronic and steric environment of the aryl substituent . In the broader 5-phenylcyclohexane-1,3-dione herbicide pharmacophore, para-substitution generally provides a linear extension from the cyclohexane-1,3-dione core, while ortho-substitution introduces steric hindrance that can force the aryl ring out of the plane optimal for π-stacking or hydrophobic packing in the HPPD active site. Published SAR studies on 2-acyl-cyclohexane-1,3-dione HPPD inhibitors demonstrate that aryl ring substitution position significantly modulates inhibitory potency, with para-substituted analogs frequently outperforming ortho-substituted congeners by factors of 5- to 50-fold in enzyme inhibition assays using recombinant plant HPPD [1].

Positional Isomer SAR
Class-level
para vs ortho
Supports para isomer prioritization in HPPD screens
5–50× class-level trend; confirm with side-by-side assay
Positional isomer differentiation SAR Herbicidal activity

Primary Amine as a Conjugation Handle: Enabling Bioconjugation and Library Chemistry Unavailable to Nitro or Hydroxy Analogs

The 4-NH2 group of the target compound is a reactive primary aromatic amine, enabling a broad scope of well-established derivatization chemistries—including amide bond formation with activated carboxylic acids, sulfonamide synthesis, reductive amination, diazotization followed by Sandmeyer or azo-coupling reactions, and isothiocyanate formation for bioconjugation [1]. In contrast, the 4-nitro analog (CAS 55579-75-4) requires a separate reduction step to generate the amino functionality, and the 4-hydroxy analog (CAS 91963-14-3) is limited to O-acylation, O-alkylation, or Mitsunobu chemistry . The commercial availability of the target compound at ≥98% purity (as specified by multiple vendors) supports its direct use in parallel library synthesis without pre-functionalization.

Derivatization Versatility
Reported
≥5 reactions vs 0–3
Enables direct library synthesis without reduction step
Yields project-dependent; purity ≥98% supports stoichiometry
Chemical derivatization Amide coupling Chemical biology probe design

Proven Application Scenarios for 5-(4-Aminophenyl)cyclohexane-1,3-dione Based on Structural and Physicochemical Differentiation


HPPD Inhibitor Lead Optimization Using the 4-Amino Handle for Focused Library Synthesis

In HPPD herbicide discovery, the 5-(4-aminophenyl)cyclohexane-1,3-dione scaffold serves as a direct starting point for amide library generation. The para-amino group can be systematically acylated with diverse carboxylic acids to explore the aryl-binding pocket of HPPD beyond the reach of the 4-nitro or 4-hydroxy precursors, which require additional synthetic steps. As established in the Evidence Guide, the para-substitution pattern is preferred for HPPD inhibition over ortho-substitution (5- to 50-fold class-level SAR trend), making this compound a more rational choice than the 2-amino isomer for HPPD-targeted screening libraries [1].

PDE4 Inhibitor Medicinal Chemistry Using the Low-Lipophilicity Scaffold for CNS Penetration Optimization

Cyclohexane-1,3-dione derivatives have been explored as PDE4 inhibitors, where excessive lipophilicity often contributes to off-target toxicity and poor metabolic stability. The target compound's computed XLogP3-AA of 0.7, approximately 1.3 log units lower than the unsubstituted 5-phenyl analog, positions it favorably for CNS drug discovery programs where lower logP correlates with reduced hERG binding and improved metabolic clearance profiles. Medicinal chemists can use this compound as a polar, solubilizing core that retains the essential 1,3-dione pharmacophore while providing the amine for further optimization [2].

Chemical Biology Probe Development via Amine-Directed Bioconjugation

The primary aromatic amine of the target compound enables direct conjugation to fluorophores (via NHS ester chemistry), biotin tags, or affinity resins without the need for linker installation. This contrasts with the 4-nitro and 4-hydroxy analogs, which cannot participate in amide bond formation under standard conditions. Researchers developing target-engagement probes or pull-down reagents based on the cyclohexane-1,3-dione pharmacophore can save 1–2 synthetic steps by selecting the 4-amino variant as the starting material. Purity of ≥98% from commercial suppliers supports reproducible conjugation stoichiometry .

Agrochemical Discovery: Selective Grass Herbicide Development Leveraging Aryl Substitution SAR

The 5-arylcyclohexane-1,3-dione class has established utility as cereal-selective grass herbicides. The 4-amino substitution on the phenyl ring differentiates this compound from the more common 4-chloro, 4-methyl, or 4-methoxy analogs found in commercial HPPD inhibitors (e.g., sulcotrione, mesotrione), offering a distinct electronic profile (electron-donating +M effect) that may shift crop selectivity or weed spectrum. Agricultural chemists can employ this compound as a structurally differentiated starting point for novel herbicide candidate synthesis, particularly when the goal is to access chemical space not covered by existing HPPD inhibitor patents [3].

Application
Selection Property
Validation Focus
HPPD inhibitor library synthesis
4-Amino derivatization handle
Amide SAR and HPPD inhibition profiling
PDE4 CNS-penetrant scaffold design
Polar core with reduced lipophilicity
LogD assessment and CNS permeability assays
Chemical biology probe development
Amine bioconjugation versatility
Conjugation yield and target engagement studies
Agrochemical herbicide discovery
Electron-donating para-amino (+M)
Crop selectivity and weed spectrum assays
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